3-Iodobenzamide

Vue d'ensemble

Description

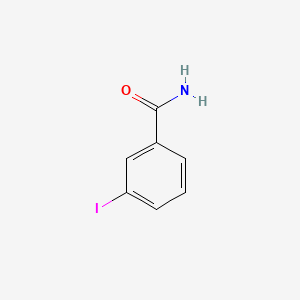

3-Iodobenzamide is an organic compound with the molecular formula C7H6INO It is a derivative of benzamide, where an iodine atom is substituted at the third position of the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Iodobenzamide can be synthesized through several methods. One common approach involves the iodination of benzamide using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. For example, the Sandmeyer reaction, which involves the diazotization of 3-aminobenzamide followed by iodination, can be employed. This method allows for the production of this compound in larger quantities with higher purity.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Iodobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethylformamide.

Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, are commonly used.

Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperoxybenzoic acid or reducing agents like sodium borohydride.

Major Products Formed:

Substitution Reactions: Products with various substituents replacing the iodine atom.

Coupling Reactions: Complex organic molecules with extended carbon chains.

Oxidation and Reduction Reactions: Oxidized or reduced derivatives of this compound.

Applications De Recherche Scientifique

Chemical Synthesis

3-Iodobenzamide is widely used as a building block in organic synthesis. It serves as an intermediate in the production of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The compound's reactivity allows for selective functionalization, making it valuable for creating derivatives with enhanced properties.

Key Applications in Chemical Synthesis:

- Pharmaceutical Development: It is integral in synthesizing drugs targeting neurological disorders.

- Agrochemicals: Utilized in developing pesticides and herbicides due to its effective chemical reactivity.

Biological Research

In biological contexts, this compound is employed for studying enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool for investigating various biochemical pathways.

Mechanisms of Action:

- Acts as an inhibitor of specific enzymes by binding to their active sites.

- Modulates dopaminergic signaling by interacting with dopamine D2 and D3 receptors, which is crucial for neurological studies.

Medical Applications

The compound has shown potential therapeutic properties, particularly in anticancer and antimicrobial activities. Research indicates that derivatives of this compound may be effective against certain cancer cell lines and microbial strains.

Case Studies:

- A clinical trial utilizing iodine-123-labeled this compound demonstrated effective visualization of melanoma lesions through imaging techniques.

- In vitro studies revealed significant cytotoxicity against various tumor cell lines, indicating its potential as a chemotherapeutic agent.

Diagnostic Imaging

This compound is also significant in medical imaging, especially in assessing neurological conditions such as Parkinson's disease. It is utilized in SPECT imaging to evaluate dopamine receptor availability and functionality.

Research Findings:

- A study involving 123I-iodobenzamide-SPECT predicted responses to dopaminergic therapy in patients with parkinsonism, highlighting its diagnostic capabilities .

Material Science

The compound's unique chemical properties allow it to be explored in material science for developing new materials, including polymers and coatings. Its reactivity enables the synthesis of advanced materials with specific desired characteristics.

Data Summary Table

| Application Area | Description | Key Findings/Studies |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Used in drug synthesis targeting neurological disorders |

| Biological Research | Enzyme inhibition and protein interaction studies | Binds to dopamine receptors; affects signaling pathways |

| Medical Applications | Potential anticancer and antimicrobial properties | Effective against melanoma cells; antimicrobial activity |

| Diagnostic Imaging | SPECT imaging for neurological assessments | Predicts dopaminergic therapy responses |

| Material Science | Development of new materials and polymers | Unique reactivity allows for advanced material synthesis |

Mécanisme D'action

The mechanism of action of 3-iodobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell signaling, and induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

- 2-Amino-5-bromo-3-iodobenzamide

- 3-Iodo-4-methoxybenzamide

- 3-Iodo-2-nitrobenzamide

Comparison: 3-Iodobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities to molecular targets, leading to varied biological effects. For example, the presence of an amino group in 2-amino-5-bromo-3-iodobenzamide can enhance its reactivity in coupling reactions, while the methoxy group in 3-iodo-4-methoxybenzamide may influence its solubility and interaction with biological molecules.

Activité Biologique

3-Iodobenzamide is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by an iodine atom at the 3-position of a benzamide, allows it to interact with various biological targets, making it a subject of interest in drug development and therapeutic applications.

- Molecular Formula : C7H6INO

- Molecular Weight : 247.04 g/mol

- Structural Characteristics : The compound consists of a benzene ring substituted with an iodine atom and an amide group, which contributes to its reactivity and interaction with biological molecules.

This compound exhibits its biological effects primarily through enzyme inhibition and receptor binding. It has been shown to interact with dopamine D2 receptors, which are crucial in neuropsychiatric disorders. This interaction is particularly relevant for imaging applications using radiolabeled derivatives of the compound.

Table 1: Biological Targets and Mechanisms

Therapeutic Applications

Research indicates that derivatives of this compound are being explored for their potential therapeutic properties, including:

- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, making it a candidate for anticancer drug development.

- Antimicrobial Properties : The compound has shown promise in antimicrobial activity against certain bacterial strains, suggesting its utility in treating infections.

Case Studies

-

Dopaminergic System in Parkinson's Disease :

A study investigated the effects of dopaminomimetic treatment on the binding of [123I]iodobenzamide (IBZM) in patients with Parkinson's disease. Results indicated that patients who responded positively to dopamine agonists exhibited changes in IBZM binding, which correlated with improvements in symptoms ( ). -

Neuropsychiatric Disorders :

The use of IBZM as a marker for dopamine D2 receptor density has been explored in detoxified alcohol-dependent patients. Higher uptake ratios were observed in patients who relapsed compared to those who maintained abstinence, indicating its potential as a biomarker for relapse risk ( ).

Comparative Analysis with Similar Compounds

This compound is often compared to other halogenated benzamides due to its unique substitution pattern. The following table summarizes key differences:

Table 2: Comparison with Related Compounds

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Amino-5-bromo-3-iodobenzamide | Enhanced reactivity due to amino group | Increased anticancer activity |

| 3-Iodo-4-methoxybenzamide | Methoxy group influences solubility | Varies based on target |

| 3-Iodo-2-nitrobenzamide | Nitro group alters electronic properties | Specificity towards different enzymes |

Propriétés

IUPAC Name |

3-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMYUAPEXJWFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146125 | |

| Record name | Benzamide, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10388-19-9 | |

| Record name | 3-Iodobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10388-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010388199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-iodobenzamide interact with biological targets?

A1: Research suggests that this compound demonstrates binding affinity for dopamine D2 receptors. [] This interaction has made radiolabeled this compound a subject of interest for potential imaging applications targeting these receptors. [, ]

Q2: What are the structural characteristics of this compound?

A2: this compound is an organic compound. While the provided abstracts lack detailed spectroscopic data, its structure consists of a benzene ring with an iodine atom at the 3-position and an amide group at the 1-position. [] Its molecular formula is C7H6INO, and its molecular weight is 247.04 g/mol. []

Q3: How does the structure of this compound relate to its activity?

A3: Research indicates that modifying the halogen atom at the 3-position of the benzene ring in N-[2-(trifluoromethyl)phenyl]benzamide derivatives, including this compound, significantly impacts the dihedral angle between the two benzene rings. [] This structural change can influence the molecule's binding affinity and overall activity.

Q4: Are there any studies on using this compound as a building block for synthesizing other compounds?

A4: Yes, researchers have explored the use of 2-amino-5-bromo-3-iodobenzamide as a synthon in the synthesis of complex molecules. [] This research highlights the versatility of this compound derivatives as valuable precursors in organic synthesis.

Q5: What analytical techniques are employed to study this compound?

A5: Studies utilize various analytical techniques to characterize and investigate this compound. These include X-ray crystallography to determine the crystal structures of this compound derivatives, [] and radiolabeling with Iodine-125 for studying its binding properties and potential therapeutic applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.